Cyclopropyl-(4-isobutoxybenzyl)-amine

Descripción general

Descripción

Cyclopropyl-(4-isobutoxybenzyl)-amine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cyclopropyl-(4-isobutoxybenzyl)-amine, a compound of interest in medicinal chemistry, has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

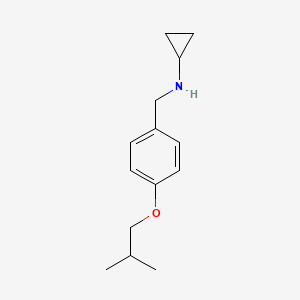

This compound is characterized by a cyclopropyl group attached to a benzylamine structure with an isobutoxy substituent. The synthesis of this compound often involves palladium-catalyzed reactions, which facilitate the formation of carbon-aryl bonds. Recent studies have demonstrated efficient synthetic routes that utilize aminomethyl-cyclopropanes, showcasing the compound's versatility in medicinal applications .

Pharmacological Properties

This compound exhibits a range of biological activities primarily linked to its interaction with neurotransmitter receptors. Notably, it has been investigated for its effects on the serotonin receptor system, particularly the 5-HT2A receptor. The compound has shown potential in modulating sleep patterns by increasing slow-wave sleep and decreasing nocturnal awakenings, suggesting a role in treating sleep disorders .

Key Findings:

- Increased Slow-Wave Sleep: Administering the compound resulted in significant increases in slow-wave sleep duration compared to placebo controls.

- Reduced Awakenings: The compound decreased the number of awakenings post-sleep onset, indicating potential benefits for patients with sleep disturbances .

Selectivity and Safety Profile

The selectivity of this compound towards the 5-HT2A receptor has been noted as a critical aspect of its pharmacological profile. It exhibits minimal interaction with other serotonin receptors (e.g., 5-HT1A, 5-HT1B), which may reduce the risk of side effects commonly associated with non-selective serotonergic agents. This selective action is particularly advantageous in developing therapies for psychotic disorders without the adverse effects typically seen with broader-spectrum drugs .

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

- Study on Sleep Disorders:

- Molecular Docking Studies:

- Antimicrobial Activity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Biological Activity

Cyclopropyl derivatives are known for their unique structural features that can enhance biological activity. The cyclopropyl group often contributes to improved metabolic stability and reduced lipophilicity, which are desirable properties in drug development. For instance, cyclopropyl-containing compounds have been shown to act as bioisosteres for larger substituents, providing similar or enhanced pharmacological profiles while potentially reducing side effects .

1.2 Therapeutic Potential

Studies have indicated that cyclopropyl-(4-isobutoxybenzyl)-amine may exhibit significant therapeutic effects. Research has highlighted its potential as a scaffold for developing drugs targeting various conditions, including neurological disorders and cancer. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in psychopharmacology .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions and other coupling strategies. Recent advancements have demonstrated efficient pathways for the formation of aminomethyl-cyclopropanes, which can be further functionalized to yield the desired amine compound .

2.2 Case Study: Arylation Reactions

A notable case study involved the arylation of cyclopropanes using aryl boronic acids in a palladium-catalyzed process, leading to high enantiomeric ratios of the resulting products. This method illustrates the versatility of cyclopropyl derivatives in synthetic chemistry and their potential application in creating complex pharmaceutical agents .

Comparative Analysis of Cyclopropyl Derivatives

The following table summarizes key properties and applications of cyclopropyl derivatives in medicinal chemistry:

| Compound | Biological Activity | Synthetic Method | Therapeutic Application |

|---|---|---|---|

| This compound | Modulates neurotransmitter systems | Palladium-catalyzed arylation | Potential treatment for neurological disorders |

| Other Cyclopropyl Derivatives | Varies; often enhances metabolic stability | Various coupling reactions | Cancer therapeutics, anti-inflammatory agents |

Future Directions and Research Opportunities

The applications of this compound present numerous opportunities for future research:

- Expanded Biological Testing: Further exploration of its pharmacological properties could lead to the discovery of new therapeutic agents.

- Novel Synthesis Routes: Developing more efficient synthesis methods could enhance the accessibility of this compound for research and clinical use.

- Mechanistic Studies: Investigating the mechanisms by which cyclopropyl derivatives exert their biological effects could inform the design of more effective drugs.

Propiedades

IUPAC Name |

N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWMBVQQSXDPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.